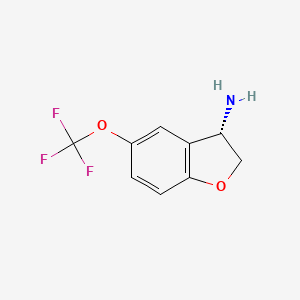
(S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds are characterized by a benzene ring fused to a furan ring. The trifluoromethoxy group attached to the benzofuran structure imparts unique chemical properties, making this compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable electrophile.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under specific reaction conditions.
Amination: The final step involves the introduction of the amine group at the 3-position of the benzofuran ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine or alkyl derivatives.
科学的研究の応用
(S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biological studies to investigate enzyme interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The amine group may form hydrogen bonds with target molecules, further influencing its biological activity.
類似化合物との比較
Similar Compounds
(3S)-5-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(3S)-5-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine: Contains a chloro group instead of a trifluoromethoxy group.
(3S)-5-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine: Features a fluoro group in place of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (S)-5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and selectivity in various applications, distinguishing it from similar compounds with different substituents.
特性
分子式 |
C9H8F3NO2 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC名 |
(3S)-5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2/t7-/m1/s1 |
InChIキー |
ZDVWVQNLYWQEOU-SSDOTTSWSA-N |
異性体SMILES |
C1[C@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N |
正規SMILES |
C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















